molecular formula C7H14N2O B12340634 octahydro-2H-pyrido[4,3-b]morpholine, trans

octahydro-2H-pyrido[4,3-b]morpholine, trans

Cat. No.: B12340634
M. Wt: 142.20 g/mol
InChI Key: AKVZQOUKDWLMFU-BQBZGAKWSA-N
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Description

Octahydro-2H-pyrido[4,3-b]morpholine, trans: is a heterocyclic compound with a unique structure that combines elements of both pyridine and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-pyrido[4,3-b]morpholine, trans typically involves the hydrogenation of pyrido[4,3-b]morpholine under specific conditions. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures. The process ensures the complete saturation of the pyridine ring, resulting in the formation of the octahydro derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Octahydro-2H-pyrido[4,3-b]morpholine, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, octahydro-2H-pyrido[4,3-b]morpholine, trans is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and mechanisms.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of octahydro-2H-pyrido[4,3-b]morpholine, trans involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved in its action are often related to neurotransmission and signal transduction, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Uniqueness: Octahydro-2H-pyrido[4,3-b]morpholine, trans stands out due to its specific structural configuration and the presence of both pyridine and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.

Biological Activity

Octahydro-2H-pyrido[4,3-b]morpholine, trans is a bicyclic compound that belongs to the class of morpholine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections will detail its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of octahydro-2H-pyrido[4,3-b]morpholine typically involves the cyclization of appropriate precursors. Various synthetic routes have been explored, including the use of morpholine and pyridine derivatives as starting materials. The structural complexity of this compound allows for diverse modifications that can enhance its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of octahydro-2H-pyrido[4,3-b]morpholine. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value in the low micromolar range against breast cancer cells, indicating strong antiproliferative properties .

The mechanism by which octahydro-2H-pyrido[4,3-b]morpholine exerts its antitumor effects appears to involve the inhibition of specific enzymes related to cancer cell proliferation. Notably, it has been shown to inhibit PARP1 and PARP2 enzymes, which play crucial roles in DNA repair mechanisms in cancer cells. This inhibition leads to increased sensitivity of tumor cells to chemotherapy agents .

Antimicrobial Activity

In addition to its antitumor properties, octahydro-2H-pyrido[4,3-b]morpholine has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against a panel of pathogens and exhibited notable inhibitory effects, making it a candidate for further development as an antimicrobial agent .

Case Studies

Study Findings Reference
Study on Antitumor ActivityIC50 values in the low micromolar range against breast cancer cell lines; inhibits PARP1/2 activity
Antimicrobial TestingEffective against multiple bacterial strains; potential for development as an antibiotic
Synthesis VariationsDifferent synthetic routes yield varying biological activities; structural modifications enhance potency

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrido[4,3-b][1,4]oxazine

InChI

InChI=1S/C7H14N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h6-9H,1-5H2/t6-,7-/m0/s1

InChI Key

AKVZQOUKDWLMFU-BQBZGAKWSA-N

Isomeric SMILES

C1CNC[C@H]2[C@H]1OCCN2

Canonical SMILES

C1CNCC2C1OCCN2

Origin of Product

United States

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